![molecular formula C11H8N2O B6256899 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one CAS No. 34535-42-7](/img/no-structure.png)
1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one is a compound with the molecular weight of 184.2 . It is uniquely functionalized and has been synthesized in one to two steps by utilizing a post-Ugi modification strategy . This compound has been evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
Synthesis Analysis
The synthesis of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one involves a series of steps. A post-Ugi modification strategy is utilized in the synthesis process . The synthesis involves a two-step procedure, including the one-step synthesis of ethyl 2-chloromethyl-quinoline-3-carboxylate followed by its one-pot reaction with various amines in a refluxing EtOH–AcOH (v/v, 10:1) solvent system .Molecular Structure Analysis
The molecular structure of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one is represented by the Inchi Code 1S/C11H8N2O/c14-11-10-8 (6-12-11)5-7-3-1-2-4-9 (7)13-10/h1-5H,6H2, (H,12,14) .Chemical Reactions Analysis
The chemical reactions involved in the formation of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one include a Williamson-type reaction of two fragments. This involves the formation of an intermediate in the first step, which undergoes subsequent intramolecular nucleophilic cyclization with participation of the N atom and the ester C=O group to form a five-membered cyclic system .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one include a melting point of 280-283 . The compound has a molecular weight of 184.2 .Applications De Recherche Scientifique
Antitumor Applications
This compound has shown potential as a selective antitumor agent. Novel derivatives of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one have been discovered with combined antitumor efficacy and cytotoxicity against different cancer cell lines in vitro .
Antileishmanial Efficacy
Uniquely functionalized derivatives of this compound were synthesized and evaluated for their efficacy against visceral leishmaniasis (VL), a severe parasitic disease .
Pharmacological Properties
The compound exhibits a broad spectrum of biological activity. It has been associated with antimicrobial, anti-nociceptive (pain relief), antipsychotic, and anti-inflammatory activities . Additionally, it has shown inhibitory activities on tumor necrosis factor production and on histone deacetylase (HDAC) .
Antibacterial Activity
Derivatives of 1H-pyrrolo[3,4-b]quinolin-3-one have been associated with significant antibacterial activity .
Antiviral and Anticonvulsant Activities
These compounds have also been linked to antiviral and anticonvulsant properties .
Hypotensive and Vasodilatory Properties
Some derivatives exhibit hypotensive (lowering blood pressure) and vasodilatory (dilating blood vessels) properties, which can be beneficial in cardiovascular diseases .
Mécanisme D'action
Target of Action
It has been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (vl) .
Mode of Action
It’s known that the compound has potential antileishmanial activity .
Biochemical Pathways
Given its antileishmanial activity, it can be inferred that it may interfere with the biochemical pathways essential for the survival and replication of the leishmania parasite .
Pharmacokinetics
In vitro pharmacokinetic studies have ascertained the stability of 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound may have good oral bioavailability.
Result of Action
The compound has demonstrated potential in vitro antileishmanial activity. Among the library compounds, one derivative exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one involves the condensation of an arylamine with a ketone followed by cyclization and oxidation.", "Starting Materials": [ "4-chloroaniline", "2-cyclohexenone", "sodium hydroxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline in acetic acid and add sodium hydroxide to form the corresponding salt.", "Step 2: Add 2-cyclohexenone to the reaction mixture and heat to reflux.", "Step 3: Allow the reaction mixture to cool and add hydrochloric acid to acidify the solution.", "Step 4: Collect the resulting solid by filtration and wash with water.", "Step 5: Cyclize the solid by heating with acetic anhydride and sulfuric acid.", "Step 6: Oxidize the resulting pyrroloquinoline with hydrogen peroxide in acetic acid to form 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one." ] } | |
Numéro CAS |
34535-42-7 |
Nom du produit |
1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one |
Formule moléculaire |
C11H8N2O |
Poids moléculaire |
184.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.